molecular formula C17H18N2O2 B250186 N,N-dimethyl-2-[(2-methylbenzoyl)amino]benzamide

N,N-dimethyl-2-[(2-methylbenzoyl)amino]benzamide

Cat. No.: B250186
M. Wt: 282.34 g/mol
InChI Key: RZBIZJKPELJNBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-2-[(2-methylbenzoyl)amino]benzamide, also known as DMBA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMBA is a derivative of benzamide and is widely used in the synthesis of other compounds.

Scientific Research Applications

N,N-dimethyl-2-[(2-methylbenzoyl)amino]benzamide has various scientific research applications, such as in the synthesis of organic compounds, as a fluorescent probe in biological studies, and as a potential drug candidate for various diseases. This compound has been used as a precursor in the synthesis of other compounds, such as 2,3-dimethyl-1,4-naphthoquinone, which has antitumor activity. This compound has also been used as a fluorescent probe in biological studies, such as in the detection of reactive oxygen species in cells. This compound has been found to have potential as a drug candidate for various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[(2-methylbenzoyl)amino]benzamide is not fully understood, but it is thought to act as an inhibitor of enzymes involved in various cellular processes. This compound has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, such as anti-inflammatory, antioxidant, and antitumor activity. This compound has been found to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. This compound has also been found to have antioxidant activity, which may be due to its ability to scavenge free radicals. This compound has been found to have antitumor activity in various cancer cell lines, such as breast cancer, lung cancer, and prostate cancer.

Advantages and Limitations for Lab Experiments

One advantage of N,N-dimethyl-2-[(2-methylbenzoyl)amino]benzamide is its ease of synthesis, which makes it readily available for scientific research. This compound is also stable under various conditions, which allows for its use in various experiments. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of N,N-dimethyl-2-[(2-methylbenzoyl)amino]benzamide in scientific research. One future direction is the development of this compound-based fluorescent probes for the detection of reactive oxygen species in cells. Another future direction is the use of this compound as a potential drug candidate for various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound can be synthesized by reacting 2-amino-N,N-dimethylaniline with 2-methylbenzoyl chloride in the presence of a base. This compound has various scientific research applications, such as in the synthesis of organic compounds, as a fluorescent probe in biological studies, and as a potential drug candidate for various diseases. The mechanism of action of this compound is not fully understood, but it is thought to act as an inhibitor of enzymes involved in various cellular processes. This compound has been found to have various biochemical and physiological effects, such as anti-inflammatory, antioxidant, and antitumor activity. This compound has advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

N,N-dimethyl-2-[(2-methylbenzoyl)amino]benzamide can be synthesized by reacting 2-amino-N,N-dimethylaniline with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid, which can be purified by recrystallization.

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

N-[2-(dimethylcarbamoyl)phenyl]-2-methylbenzamide

InChI

InChI=1S/C17H18N2O2/c1-12-8-4-5-9-13(12)16(20)18-15-11-7-6-10-14(15)17(21)19(2)3/h4-11H,1-3H3,(H,18,20)

InChI Key

RZBIZJKPELJNBD-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N(C)C

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.